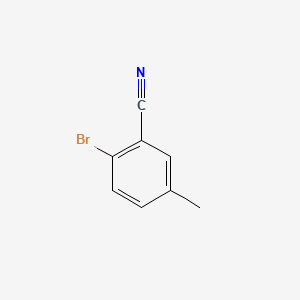

3-Bromo-2-methyl-6-nitro-2H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

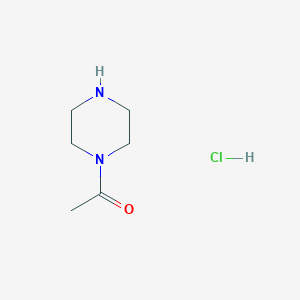

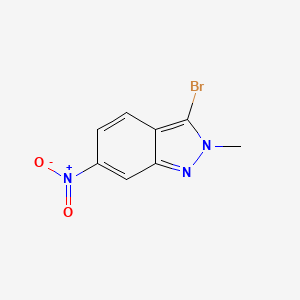

3-Bromo-2-methyl-6-nitro-2H-indazole is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound is characterized by a fusion of a benzene ring and a pyrazole ring. The presence of bromo, methyl, and nitro substituents on the indazole core structure can significantly alter its chemical and biological properties.

Synthesis Analysis

The synthesis of indazole derivatives, including those with bromo and nitro substituents, can be achieved through various chemical pathways. While the provided papers do not detail the synthesis of 3-Bromo-2-methyl-6-nitro-2H-indazole specifically, they do discuss the synthesis of related compounds. For instance, the synthesis of 3-bromo-7-nitro indazole derivatives has been reported to be potent inhibitors of nitric oxide synthase (NOS) enzyme activity, suggesting that similar synthetic routes could be applicable for the compound . Additionally, the synthesis of 2H-indazole derivatives from 3-phenylsydnone and p-toluquinone has been described, which may provide insights into potential synthetic strategies for 3-Bromo-2-methyl-6-nitro-2H-indazole .

Molecular Structure Analysis

The molecular structure of indazole derivatives has been extensively studied using X-ray diffraction and NMR spectroscopy. For example, the crystal and molecular structure of 3-bromo-1-methyl-7-nitro-1H-indazole and related compounds have been characterized, revealing intermolecular halogen bonds and intramolecular hydrogen bonding . These structural analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Indazole derivatives participate in various chemical reactions due to their reactive substituents. The nitro group, in particular, is a key functional group that can undergo reduction and participate in electrophilic substitution reactions. The bromo substituent also provides a site for further chemical modifications, such as Suzuki coupling, which can be used to synthesize more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The planarity of the indazole ring system and the nature of the substituents affect the compound's melting point, solubility, and stability. For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole shows that the indazole system is essentially planar, which may be similar to the planarity observed in 3-Bromo-2-methyl-6-nitro-2H-indazole . The presence of a nitro group can also impact the compound's acidity and reactivity towards nucleophiles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthetic Chemistry

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Biological Activities

Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

Drug Molecules

Several recently marketed drugs contain an indazole structural motif . For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer . Pazopanib is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

Food, Drug, Pesticide or Biocidal Product Use

Indazole compounds can also be used in food, drug, pesticide or biocidal product use .

Antitumor Activity

Some indazole derivatives, such as the pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a, have shown promising antitumor activity against liver carcinoma (HEPG2-1), while the rest compounds have moderate activities .

Eigenschaften

IUPAC Name |

3-bromo-2-methyl-6-nitroindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSRFUOTGACRJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502512 |

Source

|

| Record name | 3-Bromo-2-methyl-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methyl-6-nitro-2H-indazole | |

CAS RN |

74209-41-9 |

Source

|

| Record name | 3-Bromo-2-methyl-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.